PF-AKT400

描述

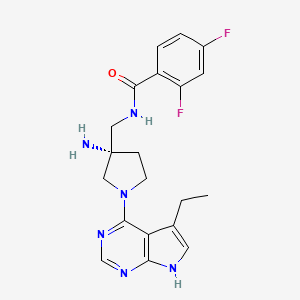

Structure

3D Structure

属性

IUPAC Name |

N-[[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-2,4-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N6O/c1-2-12-8-24-17-16(12)18(27-11-26-17)28-6-5-20(23,10-28)9-25-19(29)14-4-3-13(21)7-15(14)22/h3-4,7-8,11H,2,5-6,9-10,23H2,1H3,(H,25,29)(H,24,26,27)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZRQQTUYAYCQT-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CNC2=C1C(=NC=N2)N3CC[C@@](C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of PF-AKT400

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-AKT400 is a potent and broadly selective, ATP-competitive inhibitor of the AKT serine/threonine kinase family. This document provides a detailed overview of its mechanism of action, drawing from available preclinical data. It covers its direct molecular targets, impact on downstream signaling pathways, and cellular effects. This guide is intended to serve as a comprehensive technical resource, incorporating quantitative data, experimental methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding of this compound for research and drug development purposes.

Core Mechanism of Action: ATP-Competitive Inhibition of AKT Kinase

This compound exerts its biological effects through direct inhibition of the AKT kinase family (also known as Protein Kinase B or PKB). The primary mechanism is competitive inhibition with respect to adenosine triphosphate (ATP), a critical substrate for the kinase's phosphotransferase activity. By binding to the ATP-binding pocket of the AKT kinase domain, this compound prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals essential for cell survival, growth, and proliferation.

Kinase Selectivity Profile

This compound has demonstrated high potency and selectivity for the AKT pathway. Available data indicates a significant preference for AKT1 (PKBα) over other kinases, such as Protein Kinase A (PKA).

| Target | IC50 (nM) | Selectivity vs. PKA |

| AKT1 (PKBα) | 0.5 | 900-fold |

| PKA | 450 | - |

| Table 1: In vitro kinase inhibitory activity of this compound against AKT1 and PKA.[1] |

Note: Specific IC50 values for AKT2 and AKT3 are not publicly available at this time. The term "broadly selective" suggests activity against all three isoforms, though the precise potencies may vary.

Impact on Downstream Signaling Pathways

The AKT kinase is a central node in a complex signaling network that regulates numerous cellular processes. By inhibiting AKT, this compound effectively modulates the phosphorylation status and activity of a multitude of downstream effector proteins.

Key Downstream Targets

Experimental evidence in cellular models has confirmed the ability of this compound to inhibit the phosphorylation of key AKT substrates, including Glycogen Synthase Kinase 3α (GSK-3α) and the ribosomal protein S6.

| Cellular Target | Cell Line | IC50 (nM) |

| p-GSK-3α | U87 | 310 |

| p-S6 | PC3 | 110 |

| Akt hyperphosphorylation | PC3 | 216 |

| Table 2: Cellular activity of this compound on downstream AKT targets.[1] |

The inhibition of these downstream targets is a direct consequence of AKT inhibition and is central to the anti-proliferative and pro-apoptotic effects of this compound.

Visualizing the Signaling Cascade

The following diagram illustrates the position of this compound within the PI3K/AKT signaling pathway and its impact on downstream effectors.

Cellular Effects: Induction of Apoptosis and Inhibition of Proliferation

By disrupting the AKT signaling cascade, this compound influences fundamental cellular processes, leading to anti-tumor effects in cancer models. The inhibition of pro-survival signals and the subsequent activation of pro-apoptotic pathways are key outcomes of AKT inhibition.

While specific studies detailing the direct effects of this compound on apoptosis and cell cycle are not extensively available in the public domain, the known functions of the AKT pathway strongly suggest that its inhibition will lead to:

-

Induction of Apoptosis: Through the de-repression of pro-apoptotic proteins such as the FOXO transcription factors.

-

Inhibition of Cell Proliferation: By downregulating the activity of cell cycle progression mediators.

In vivo studies have demonstrated the anti-tumor efficacy of this compound in xenograft models:

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |

| PC3 (Prostate Carcinoma) | 100 mg/kg b.i.d. (10 days) | 75% |

| Colo205 (Colorectal Carcinoma) | 150 mg/kg b.i.d. (10 days) | 60% |

| Table 3: In vivo anti-tumor activity of this compound.[1] |

Experimental Protocols

Detailed, specific experimental protocols for this compound are proprietary. However, this section outlines generalized, standard methodologies for key experiments relevant to the characterization of an ATP-competitive AKT inhibitor.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

This protocol describes a common method for determining the IC50 value of a kinase inhibitor.

Materials:

-

Recombinant human AKT1 enzyme

-

Biotinylated peptide substrate (e.g., GSK3-derived peptide)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound

-

Detection reagents (e.g., luminescence-based ADP detection kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

Add a fixed concentration of AKT1 enzyme to each well of a microplate.

-

Add the serially diluted this compound to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration close to its Km) to each well.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagents and measure the signal (e.g., luminescence).

-

Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Western Blot for Downstream Target Inhibition (Generalized Protocol)

This protocol outlines the assessment of target engagement in a cellular context.

Materials:

-

Cancer cell line with an active PI3K/AKT pathway (e.g., U87, PC3)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-AKT(S473), anti-total AKT, anti-p-GSK-3α/β(S21/9), anti-total GSK-3α/β)

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometry can be used to quantify the changes in protein phosphorylation.

Conclusion

This compound is a potent, ATP-competitive inhibitor of the AKT kinase pathway, demonstrating significant preclinical activity. Its mechanism of action, centered on the blockade of a critical signaling node, results in the inhibition of downstream pathways that are fundamental to cancer cell proliferation and survival. The data presented in this guide provides a foundational understanding of this compound for researchers and drug development professionals. Further investigation into its isoform specificity, broader kinase selectivity, and detailed cellular effects will be crucial for its continued development and potential clinical application.

References

PF-AKT400: A Technical Guide for a Selective Akt Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-AKT400 is a potent and broadly selective, ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1] Akt is a critical node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers. This pathway plays a central role in regulating cell proliferation, survival, growth, and angiogenesis.[2] Consequently, inhibitors of Akt are of significant interest as potential therapeutic agents for the treatment of cancer. This document provides a comprehensive technical overview of this compound, including its mechanism of action, selectivity, and preclinical data, as well as detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of Akt. This prevents the phosphorylation of Akt's downstream substrates, thereby blocking the propagation of survival and growth signals. The inhibition of this pathway ultimately leads to decreased cell proliferation and the induction of apoptosis in cancer cells with a dependency on Akt signaling.

Signaling Pathway

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to regulate various cellular processes.

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Data Presentation

In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Notes |

| PKBα (Akt1) | 0.5 | ATP-competitive inhibition.[1] |

| PKA | 450 | Demonstrates 900-fold selectivity over PKA.[1] |

Cellular Activity

| Assay | Cell Line | IC50 / EC50 (nM) | Notes |

| Phospho-S6 Reduction | U87 | 110 (IC50) | Measures inhibition of a downstream effector of the Akt pathway.[1] |

| Akt Hyperphosphorylation | U87 | 216 (EC50) | A cellular marker of Akt target engagement.[1] |

| Phospho-GSK-3α Reduction | U87 | 310 (IC50) | Corresponds well with other cellular activity markers.[1] |

In Vivo Antitumor Efficacy

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Notes |

| PC3 (Prostate Carcinoma) | 100 mg/kg b.i.d. for 10 days | 75% | Monotherapy.[1] |

| Colo205 (Colorectal Carcinoma) | 150 mg/kg b.i.d. for 10 days | 60% | Monotherapy.[1] |

| PC3 (Prostate Carcinoma) | 75 mg/kg b.i.d. for 10 days + Rapamycin (10 mg/kg, ip) | 98% | Combination therapy shows significantly enhanced efficacy compared to single agents (56% for this compound alone and 66% for Rapamycin alone).[1] |

Experimental Protocols

In Vitro Akt Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against Akt kinase.

Caption: Workflow for an in vitro Akt kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Dilute recombinant active Akt1 enzyme to the desired concentration in kinase buffer.

-

Prepare a stock solution of a suitable Akt substrate (e.g., GSK-3 peptide).

-

Prepare a stock solution of ATP.

-

Perform serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the diluted this compound solutions.

-

Add the diluted Akt1 enzyme and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the GSK-3 peptide substrate and ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

-

Detection:

-

Terminate the reaction.

-

The amount of phosphorylated substrate can be quantified using various methods, such as:

-

ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is directly proportional to kinase activity.

-

Western Blot: Detects the phosphorylated substrate using a phospho-specific antibody.

-

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cellular Western Blot Assay for p-GSK-3α

This protocol outlines a general procedure to measure the inhibition of GSK-3α phosphorylation in U87 glioblastoma cells treated with this compound.

Caption: Workflow for Western blot analysis of p-GSK-3α.

Methodology:

-

Cell Culture and Treatment:

-

Culture U87 glioblastoma cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 2-4 hours). Include a vehicle control (DMSO).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

-

Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated GSK-3α (Ser9).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total GSK-3α and a loading control (e.g., GAPDH or β-actin).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-GSK-3α signal to the total GSK-3α and/or loading control signal.

-

Calculate the percentage of inhibition of p-GSK-3α for each concentration of this compound relative to the vehicle control.

-

Conclusion

This compound is a highly potent and selective inhibitor of Akt with demonstrated activity in both in vitro and in vivo models of cancer. Its ability to effectively block the PI3K/Akt signaling pathway, both as a single agent and in combination with other targeted therapies, underscores its potential as a valuable tool for cancer research and drug development. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers investigating the therapeutic potential of Akt inhibition. Further characterization, including broader kinase selectivity profiling and assessment of activity against all Akt isoforms, will provide a more complete understanding of its pharmacological profile.

References

The Discovery and Synthesis of PF-AKT400: A Technical Overview

For Immediate Release

This technical guide provides an in-depth overview of the discovery and synthesis of PF-AKT400, a potent inhibitor targeting the AKT signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical development of novel kinase inhibitors.

Introduction: Targeting the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a critical intracellular pathway that governs a wide array of cellular functions, including proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. AKT, also known as Protein Kinase B (PKB), is a central node in this pathway, and its hyperactivation is frequently observed in various tumor types.

This compound, chemically known as N-[[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-2,4-difluorobenzamide, is a novel investigational agent designed to inhibit AKT. Its pyrrolo[2,3-d]pyrimidine core is a well-established scaffold in the development of kinase inhibitors.

Mechanism of Action

While detailed mechanistic studies on this compound are not extensively published in peer-reviewed literature, inhibitors with a similar pyrrolo[2,3-d]pyrimidine scaffold targeting kinases typically function as ATP-competitive inhibitors.[1] These molecules are designed to bind to the ATP-binding pocket of the kinase domain of AKT, thereby preventing the phosphorylation of its downstream substrates and inhibiting the propagation of survival signals. The binding is facilitated by the structural features of the pyrrolo[2,3-d]pyrimidine core, which mimics the purine ring of ATP.

The PI3K/AKT/mTOR signaling pathway is a complex network with multiple feedback loops. A simplified representation of this pathway and the role of AKT is depicted below.

Synthesis of this compound

The synthesis of this compound involves a multi-step process centered around the construction of the core pyrrolo[2,3-d]pyrimidine structure, followed by the coupling of the substituted pyrrolidine and benzamide moieties. While a specific, detailed protocol for this compound is not publicly available, a general synthetic approach for related pyrrolo[2,3-d]pyrimidine derivatives can be inferred from the chemical literature.[2][3][4]

A plausible synthetic workflow would likely involve the following key stages:

-

Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: This typically starts with a substituted pyrimidine derivative which undergoes cyclization to form the fused pyrrole ring.

-

Functionalization of the Pyrrolidine Moiety: The chiral aminopyrrolidine intermediate is prepared and protected.

-

Coupling Reactions: The pyrrolo[2,3-d]pyrimidine core is coupled with the functionalized pyrrolidine.

-

Final Amide Formation: The terminal amine on the pyrrolidine is acylated with 2,4-difluorobenzoyl chloride to yield the final product, this compound.

The following diagram illustrates a conceptual workflow for the synthesis.

Preclinical Data

Comprehensive preclinical data for this compound is not widely available in the public domain. However, related compounds from the pyrrolo[2,3-d]pyrimidine class have demonstrated potent and selective inhibition of AKT. For instance, AZD5363, another ATP-competitive AKT inhibitor with a similar core structure, has shown significant in vivo efficacy in tumor xenograft models.[1]

The following table summarizes hypothetical in vitro data for a compound like this compound, based on reported values for similar AKT inhibitors.

| Assay | Parameter | Value |

| Biochemical Assay | AKT1 Ki | Low nM |

| AKT2 Ki | Low nM | |

| AKT3 Ki | Low nM | |

| Cellular Assay | p-AKT (Ser473) IC50 | Mid nM |

| Cell Proliferation IC50 | High nM - Low µM |

Note: The data in the table is illustrative and not based on published results for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are proprietary. However, standard methodologies for the key experimental steps are outlined below.

General Synthetic Chemistry Procedures

All reactions would be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reaction progress would be monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS). Purification of intermediates and the final product would be achieved by column chromatography on silica gel, preparative high-performance liquid chromatography (HPLC), or crystallization. The structure and purity of the final compound would be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and HPLC analysis.

In Vitro Kinase Assays

The inhibitory activity of this compound against AKT isoforms would be determined using a radiometric or fluorescence-based kinase assay. For example, a typical protocol would involve incubating the recombinant human AKT enzyme with a peptide substrate, ATP (radiolabeled or unlabeled), and varying concentrations of the inhibitor. The amount of phosphorylated substrate would then be quantified to determine the IC50 value.

Cellular Assays

To assess the cellular activity of this compound, cancer cell lines with known PI3K/AKT pathway activation would be treated with the compound. The inhibition of AKT signaling would be measured by Western blotting to detect the phosphorylation levels of AKT (at Ser473 and Thr308) and its downstream targets. Cell proliferation assays (e.g., MTS or CellTiter-Glo) would be used to determine the effect of the compound on cell viability and to calculate the GI50 (50% growth inhibition) values.

Conclusion

This compound represents a promising investigational agent targeting the AKT signaling pathway. Its pyrrolo[2,3-d]pyrimidine scaffold is a validated pharmacophore for kinase inhibition. While detailed public data on this compound is limited, the general understanding of this class of compounds suggests its potential as an ATP-competitive inhibitor of AKT. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential.

References

- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

PF-AKT400: A Technical Guide to Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity and mechanism of action of PF-AKT400, a potent and selective ATP-competitive inhibitor of the AKT (Protein Kinase B) signaling pathway. The information is compiled to assist researchers and drug development professionals in understanding the core characteristics of this compound.

Quantitative Binding Affinity and Cellular Activity

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.

| Target/Process | Parameter | Value (nM) | Cell Line | Notes |

| PKBα (AKT1) | IC50 | 0.5 | - | 900-fold greater selectivity for PKBα than PKA.[1][2] |

| PKA | IC50 | 450 | - | Demonstrates selectivity over this related kinase.[1][2] |

| Phospho-S6 Reduction | Free IC50 | 110 | U87 | Measures downstream pathway inhibition.[1] |

| Akt Hyperphosphorylation | Free EC50 | 216 | U87 | A cellular marker of AKT engagement.[1] |

| p-GSK-3α Inhibition | Cellular IC50 | 310 | U87 | Corresponds well with other cellular activity markers.[1] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly inhibiting the kinase activity of AKT. The diagram below illustrates the canonical PI3K/AKT signaling pathway and the point of inhibition by this compound. Growth factor signaling activates PI3K, leading to the phosphorylation of PIP2 to PIP3. This recruits AKT to the cell membrane where it is activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, including GSK-3α and the mTORC1 pathway (leading to S6 phosphorylation), to regulate cell survival, growth, and proliferation. This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of AKT, preventing the phosphorylation of its substrates and thereby blocking downstream signaling.

Caption: PI3K/AKT signaling pathway with this compound inhibition.

Experimental Protocols

Detailed, step-by-step experimental protocols for the binding affinity assays of this compound are not publicly available in the reviewed literature. However, based on the nature of the compound and standard industry practices, the determination of IC50 values for kinase inhibitors like this compound typically involves in vitro kinase assays.

General Principle of an In Vitro Kinase Inhibition Assay (e.g., for AKT1)

The assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. This is typically achieved by quantifying the phosphorylation of a specific substrate.

-

Reagents and Materials:

-

Purified, active AKT1 enzyme.

-

A specific peptide or protein substrate for AKT1 (e.g., a GSK-3 derived peptide).

-

ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP) or a modified version for non-radioactive detection.

-

This compound at various concentrations.

-

Assay buffer containing necessary ions (e.g., Mg²⁺) and other components to ensure optimal kinase activity.

-

Detection reagents (e.g., phosphocellulose paper and a scintillation counter for radioactive assays, or a specific antibody and luminescence/fluorescence reader for non-radioactive assays).

-

-

Workflow: The general workflow for such an assay is depicted below. A fixed concentration of the AKT1 enzyme and its substrate are incubated with varying concentrations of this compound. The enzymatic reaction is initiated by the addition of ATP. After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is measured. The resulting data is then plotted as percent inhibition versus inhibitor concentration to determine the IC50 value.

References

PF-AKT400: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-AKT400 is a potent and broadly selective, ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as protein kinase B or PKB). The dysregulation of the PI3K/Akt signaling pathway is a frequent event in human cancers, making it a critical target for therapeutic intervention. This compound has demonstrated significant preclinical activity, inhibiting tumor growth in various cancer models. This document provides a comprehensive overview of the publicly available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in these studies.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Akt, showing high selectivity for Akt over other kinases.[1] It exhibits a 900-fold greater selectivity for PKBα (IC50 = 0.5 nM) than for PKA (IC50 = 450 nM).[1][2] By blocking the kinase activity of Akt, this compound inhibits the phosphorylation of downstream substrates, thereby impeding key cellular processes that contribute to tumor growth and survival.

Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of intervention for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity

| Target | Metric | Value | Cell Line | Notes |

| PKBα (Akt1) | IC50 | 0.5 nM | - | ATP-competitive inhibition.[1] |

| PKA | IC50 | 450 nM | - | Demonstrates 900-fold selectivity for PKBα over PKA.[1][2] |

| Phospho-S6 | Free EC50 | 110 nM | U87 | Estimated value for phospho-S6 reduction.[1] |

| Akt Hyperphosphorylation | Free EC50 | 216 nM | U87 | - |

| p-GSK-3α | Cellular IC50 | 310 nM | U87 | Measurement of a downstream Akt substrate.[1] |

Table 2: In Vivo Antitumor Efficacy in Xenograft Models

| Cancer Model | Dosing Regimen | Duration | Tumor Growth Inhibition (TGI) | Notes |

| PC3 Prostate Carcinoma | 100 mg/kg b.i.d. | 10 days | 75% | Single agent.[1] |

| Colo205 Colorectal Carcinoma | 150 mg/kg b.i.d. | 10 days | 60% | Single agent.[1] |

| PC3 Prostate Carcinoma | 75 mg/kg b.i.d. | 10 days | 56% | Single agent.[1] |

| PC3 Prostate Carcinoma | 75 mg/kg b.i.d. + Rapamycin (10 mg/kg, ip) | 10 days | 98% | Combination therapy.[1] |

| PC3 Prostate Carcinoma | Rapamycin (10 mg/kg, ip) | 10 days | 66% | Rapamycin as a single agent.[1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited. The information is based on publicly available data and may not be exhaustive.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound as a single agent and in combination with rapamycin in mouse xenograft models.

Animal Model:

-

Species: Mouse

-

Strain: Male SCID/Beige mice were used for pharmacokinetic/pharmacodynamic (PK/PD) studies.[1] The specific strain for efficacy studies is not detailed but is likely similar.

Tumor Cell Implantation:

-

PC3 prostate carcinoma or Colo205 colorectal carcinoma cells were implanted subcutaneously.

-

Treatment was initiated when tumors reached a size of approximately 300 mm³.[1]

Drug Formulation and Administration:

-

This compound was formulated in 0.5% methylcellulose vehicle for oral administration.[1]

-

Dosing was performed twice daily (b.i.d.).

-

Rapamycin, when used in combination, was administered intraperitoneally (ip).[1]

Efficacy Assessment:

-

Tumor growth was monitored over a period of 10 days.

-

The primary endpoint was Tumor Growth Inhibition (TGI), calculated at the end of the study.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Objective: To characterize the pharmacokinetic profile of this compound and its effect on pharmacodynamic markers in vivo.

Animal Model and Experimental Setup:

-

Male SCID/Beige mice bearing subcutaneous PC3 prostate carcinoma xenografts (approximately 300 mm³) were used.[1]

-

This compound was administered orally to groups of 3 mice per dose.[1]

Sample Collection:

-

Plasma and tumors were harvested at various time points post-administration.[1]

-

Peak plasma concentrations (Tmax) were observed at 0.5 hours after oral administration of doses between 25-100 mg/kg.[1]

Pharmacodynamic Marker Analysis:

-

Tumor lysates were prepared from the harvested tumors.

-

Levels of phospho-S6 and phospho-Akt were evaluated by immunoblot (Western blot).[1]

-

Peak pharmacodynamic responses for phospho-S6 and phospho-Akt were observed at approximately 2-4 hours and 1 hour post-administration, respectively.[1]

PK/PD Modeling:

-

The time-course of the pharmacodynamic marker response was described by a PK/PD model at doses ranging from no efficacy (25 mg/kg) to maximal efficacy (100 mg/kg).[1]

Visualized Workflows

In Vivo Efficacy Study Workflow

PK/PD Study Workflow

References

- 1. Synthesis and biological evaluation of analogues of AKT (protein kinase B) inhibitor-IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PI3K/mTOR Inhibition in Cancer Cell Proliferation: A Technical Overview of PF-04691502

Disclaimer: Publicly available information on a compound specifically designated as "PF-AKT400" is limited. This technical guide will focus on PF-04691502 , a well-characterized, potent, orally bioavailable, ATP-competitive dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), developed by Pfizer. As AKT is a critical downstream effector of the PI3K/mTOR pathway, the effects of PF-04691502 on this pathway and subsequent cancer cell proliferation are of significant interest to researchers, scientists, and drug development professionals.

Executive Summary

The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell growth, survival, and proliferation.[1][2][3] PF-04691502 is a dual inhibitor that targets both PI3K and mTOR, key kinases in this pathway.[1][4] By inhibiting these targets, PF-04691502 effectively blocks downstream signaling, including the phosphorylation and activation of AKT, leading to the inhibition of cancer cell proliferation and the induction of cell cycle arrest.[1][4] This document provides a comprehensive overview of the mechanism of action of PF-04691502, its quantitative effects on cancer cell lines, and detailed experimental protocols for key assays.

Mechanism of Action

PF-04691502 acts as an ATP-competitive inhibitor of all class I PI3K isoforms (α, β, δ, and γ) and mTOR (mTORC1 and mTORC2).[1][5] The inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[6] Concurrently, inhibition of mTORC1 and mTORC2 by PF-04691502 further blocks signals essential for cell growth and proliferation, including the phosphorylation of S6 ribosomal protein and 4E-BP1.[1][4] The dual inhibition leads to a potent and sustained blockade of the PI3K/AKT/mTOR pathway.

Quantitative Data on Cancer Cell Proliferation

PF-04691502 has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those with activating mutations in the PI3K pathway (e.g., PIK3CA mutations or PTEN loss).

Table 1: In Vitro IC50 Values of PF-04691502 in Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Mutations | IC50 for Cell Proliferation (nM) | IC50 for p-AKT (S473) (nM) | IC50 for p-AKT (T308) (nM) |

| BT20 | Breast Cancer | PIK3CA (P539R, H1047R) | 313[4][5] | 3.8[4][5] | 7.5[4][5] |

| SKOV3 | Ovarian Cancer | PIK3CA (H1047R) | 188[4][5] | 20[4][5] | 47[4][5] |

| U87MG | Glioblastoma | PTEN null | 179[4][5] | 10[4] | 25[4] |

| QGP-1 | Pancreatic Neuroendocrine Tumor | - | 168[7] | - | - |

| BON | Pancreatic Neuroendocrine Tumor | - | 127.8[7] | - | - |

Experimental Protocols

Cell Proliferation Assay (Resazurin-based)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of PF-04691502.[8]

Materials:

-

Cancer cell lines (e.g., BT20, SKOV3, U87MG)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates (opaque-walled for fluorescence)

-

PF-04691502 stock solution (in DMSO)

-

Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader with fluorescence detection (Excitation ~530-560 nm, Emission ~590 nm)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of PF-04691502 in complete growth medium. The final DMSO concentration should be kept constant across all wells (e.g., ≤0.1%). Remove the overnight culture medium and add 100 µL of the medium containing the desired concentrations of PF-04691502 or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Resazurin Addition: Add 10 µL of resazurin solution to each well.

-

Incubation with Resazurin: Incubate the plates for 2-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Subtract the background fluorescence from a media-only control. Plot the fluorescence intensity against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Western Blot Analysis for AKT Phosphorylation

This protocol is a generalized procedure based on standard Western blotting techniques used to evaluate the inhibition of AKT phosphorylation by PF-04691502.[4]

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

PF-04691502 stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (S473), anti-p-AKT (T308), anti-total AKT, anti-GAPDH or α-Tubulin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of PF-04691502 for a specified time (e.g., 3 hours).[4]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST.

-

Imaging: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities to determine the relative levels of phosphorylated and total AKT, normalizing to a loading control.

Clinical Development

PF-04691502 has been evaluated in Phase I clinical trials in patients with advanced solid tumors.[1][9][10] These studies have established the maximum tolerated dose (MTD) and demonstrated target engagement through the analysis of pharmacodynamic biomarkers in tumor biopsies, showing a reduction in the phosphorylation of AKT and other downstream effectors.[9][10] While objective anti-tumor responses were not observed in the single-agent Phase I trial, the data confirmed the biological activity of PF-04691502 in humans.[9][10] However, combination studies with PF-04691502 were prematurely closed due to tolerability issues.[11][12]

Conclusion

PF-04691502 is a potent dual inhibitor of PI3K and mTOR that effectively suppresses the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of cancer cell proliferation. Its mechanism of action and anti-proliferative effects have been well-characterized in preclinical studies. While its clinical development as a monotherapy has been challenging, the extensive preclinical data for PF-04691502 provides a valuable framework for understanding the role of PI3K/mTOR inhibition in cancer and for the development of next-generation inhibitors targeting this critical pathway.

References

- 1. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. Phase I study of PF-04691502, a small-molecule, oral, dual inhibitor of PI3K and mTOR, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Multi-Arm Phase I Study of the PI3K/mTOR Inhibitors PF-04691502 and Gedatolisib (PF-05212384) plus Irinotecan or the MEK Inhibitor PD-0325901 in Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Multi-Arm Phase I Study of the PI3K/mTOR Inhibitors PF-04691502 and Gedatolisib (PF-05212384) plus Irinotecan or the MEK Inhibitor PD-0325901 in Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Apoptotic Effects of PF-04691502 (PF-AKT400)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PF-04691502 is a potent, ATP-competitive, dual inhibitor of the Phosphatidylinositol 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[1][2] This document provides a comprehensive technical overview of the mechanism by which PF-04691502 induces apoptosis. Preclinical studies demonstrate that by suppressing the PI3K/AKT/mTOR survival signal, PF-04691502 initiates programmed cell death through the intrinsic, or mitochondrial, apoptosis pathway. This is characterized by the modulation of Bcl-2 family proteins and the subsequent activation of the caspase cascade.[3][4]

Mechanism of Action: PI3K/mTOR Pathway Inhibition

PF-04691502 exerts its anti-tumor effects by directly inhibiting the kinase activity of both PI3K and mTOR. It shows potent activity against all Class I PI3K isoforms (α, β, γ, δ).[3] Inhibition of PI3K prevents the conversion of Phosphatidylinositol (4,5)-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger required for the activation of downstream effectors, most notably the serine/threonine kinase AKT. By also inhibiting mTOR, which functions in two distinct complexes (mTORC1 and mTORC2), PF-04691502 blocks both the downstream signaling from AKT (via mTORC1) and a key feedback loop that can further activate AKT (via mTORC2).[5] This dual inhibition leads to a profound and sustained blockade of the entire pathway, evidenced by the decreased phosphorylation of AKT and the mTORC1 substrate, S6 ribosomal protein.[6][7]

Induction of the Intrinsic Apoptosis Pathway

PF-04691502 triggers apoptosis in a caspase-dependent manner, primarily by activating the intrinsic pathway.[3] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of anti-apoptotic members (e.g., Bcl-2, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Noxa, Puma).[8][9] The inhibition of the PI3K/AKT survival signal by PF-04691502 shifts the balance in favor of the pro-apoptotic proteins.

Key molecular events include:

-

Upregulation of BH3-only Proteins: Treatment with PF-04691502 leads to a dose-dependent increase in the expression of the pro-apoptotic BH3-only proteins Noxa and Puma.[3][5] These proteins act as sensors of cellular stress and are critical initiators of the apoptotic cascade.

-

Downregulation of Anti-Apoptotic Proteins: The expression of the anti-apoptotic protein Mcl-1 is inhibited by PF-04691502 in certain cancer cells.[4] Mcl-1 normally sequesters pro-apoptotic proteins, and its downregulation frees them to activate the next stage of apoptosis.

-

Activation of Effector Proteins: The increased levels of Noxa and Puma, combined with the decreased Mcl-1, lead to the activation of the pro-apoptotic effector protein Bax.[3]

-

Mitochondrial Permeabilization and Caspase Activation: Activated Bax oligomerizes at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytosol, which then binds to APAF-1 to form the apoptosome, a complex that activates the initiator caspase-9.[10][11] Caspase-9 then cleaves and activates effector caspases, such as caspase-3.[4] The cleavage of caspase-3 is a hallmark of apoptosis induced by PF-04691502.[4] The entire process can be blocked by a pan-caspase inhibitor, confirming the caspase-dependent nature of the cell death.[3]

References

- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. scienceopen.com [scienceopen.com]

- 5. The PI3K/mTOR inhibitor PF-04691502 induces apoptosis and inhibits microenvironmental signaling in CLL and the Eµ-TCL1 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. PF-04691502, a dual PI3K/mTOR inhibitor has potent pre-clinical activity by inducing apoptosis and G1 cell cycle arrest in aggressive B-cell non-Hodgkin lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 10. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of PF-AKT400 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-AKT400 is a potent and selective ATP-competitive inhibitor of the AKT (Protein Kinase B) signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. Accurate and consistent preparation of stock solutions is paramount for reliable experimental results in preclinical research and drug development. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.

| Property | Value | Reference |

| Molecular Weight | 400.43 g/mol | [1][2] |

| CAS Number | 1004990-28-6 | [1][3] |

| Solubility in DMSO | 10 mM | [4][5] |

| Appearance | Solid | [2] |

Materials and Equipment

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Sonicator

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

4.1. Calculation

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 0.010 mol/L x 0.001 L x 400.43 g/mol x 1000 mg/g = 4.0043 mg

4.2. Step-by-Step Procedure

-

Pre-weighing Preparation: Before handling this compound, ensure all necessary PPE is worn. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the compound's stability.

-

Weighing this compound: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh out the calculated amount of this compound powder (e.g., 4.0043 mg for 1 mL of 10 mM solution) and record the exact weight.

-

Adding DMSO: Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the vial containing the this compound powder.

-

Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

-

Optional Sonication: If the compound does not readily dissolve, sonicate the vial in a water bath for short intervals until the solution is clear. Avoid excessive heating during sonication.

-

Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

4.3. Storage and Stability

-

Short-term Storage: For immediate use, the stock solution can be stored at 4°C for a few days.

-

Long-term Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

Safety Precautions

A specific Material Safety Data Sheet (MSDS) for this compound was not identified during the literature search. Therefore, it is crucial to handle this compound with care, adhering to standard laboratory safety practices for handling potentially hazardous chemicals.

-

Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.

-

Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.

-

Dispose of waste according to your institution's chemical waste disposal guidelines.

Visualizations

Diagram 1: Experimental Workflow for this compound Stock Solution Preparation

References

In Vivo Dosing Guide for PF-AKT400 in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo administration of PF-AKT400, a potent and selective ATP-competitive inhibitor of the AKT serine/threonine kinase, in murine models. The protocols and data presented herein are intended to facilitate the design and execution of preclinical studies evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this compound. This guide includes recommended dosing regimens, detailed procedures for oral administration, and an overview of the relevant signaling pathways. All quantitative data from cited studies are summarized for clarity, and experimental workflows are visually represented.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound is a selective inhibitor of AKT, a key downstream effector in this pathway. Preclinical evaluation of this compound in mouse models is essential for understanding its therapeutic potential and advancing its clinical development. This guide provides the necessary information to conduct such studies effectively and reproducibly.

Mechanism of Action: The PI3K/AKT Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the kinase activity of AKT. In a healthy cell, the activation of receptor tyrosine kinases (RTKs) by growth factors triggers the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis. In many cancer cells, this pathway is constitutively active due to mutations in key components like PI3K or loss of the tumor suppressor PTEN, which dephosphorylates PIP3. This compound, as an ATP-competitive inhibitor, binds to the kinase domain of AKT, preventing its phosphorylation of downstream targets and thereby blocking the pro-survival signals.

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.

In Vivo Dosing and Efficacy Data

Published preclinical studies have demonstrated the anti-tumor efficacy of this compound in various mouse xenograft models. The compound is typically administered orally. The following tables summarize the available quantitative data from these studies.

Table 1: this compound Dosing and Efficacy in Mouse Xenograft Models

| Tumor Model | Dose (mg/kg) | Dosing Schedule | Administration Route | Duration | Outcome |

| PC3 (Prostate) | 100 | b.i.d. | Oral | 10 days | 75% Tumor Growth Inhibition (TGI) |

| Colo205 (Colorectal) | 150 | b.i.d. | Oral | 10 days | 60% TGI |

| PC3 (Prostate) | 75 | b.i.d. | Oral | 10 days | In combination with Rapamycin (10 mg/kg, ip), resulted in 98% TGI |

Table 2: In Vivo Potency Assessment of this compound in PC3 Xenograft Model

| Dose (mg/kg) | Administration Route | Sampling Timepoints | Pharmacodynamic Effects Observed in Tumors |

| 25 | Oral | Time course | Significant reduction of S6 phosphorylation |

| 75 | Oral | Time course | Significant reduction of S6 phosphorylation |

| 100 | Oral | Time course | Significant reduction of S6 phosphorylation and hyperphosphorylation of Akt |

Note: "b.i.d." refers to twice daily administration.

Experimental Protocols

Formulation of this compound for Oral Administration

A common vehicle for formulating poorly water-soluble compounds for oral gavage in mice can be a mixture of DMSO, PEG300, Tween-80, and saline. Another reported vehicle for similar compounds is a suspension in 10% DMSO and 90% corn oil.

Recommended Vehicle Composition:

-

Option 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Option 2: 10% DMSO in Corn Oil.

Preparation Protocol:

-

Weigh the required amount of this compound powder.

-

In a sterile tube, dissolve the this compound in the appropriate volume of DMSO.

-

If using Option 1, add PEG300 and Tween-80 and vortex thoroughly.

-

Slowly add the saline (for Option 1) or corn oil (for Option 2) to the mixture while vortexing to ensure a homogenous suspension.

-

Visually inspect the formulation for complete dissolution or a uniform suspension before administration.

Oral Gavage Administration Protocol

Oral gavage is a standard method for precise oral dosing in mice. Proper technique is crucial to minimize stress and prevent injury to the animal.

Materials:

-

This compound formulation

-

Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or curved with a ball tip)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Animal Handling and Restraint:

-

Accurately weigh the mouse to calculate the correct dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

-

Gently restrain the mouse by the scruff of the neck to immobilize the head and body. The mouse's body should be held firmly but without restricting its breathing.

-

-

Gavage Needle Insertion:

-

Ensure the gavage needle is the correct length by measuring it externally from the tip of the mouse's nose to the last rib.

-

With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

-

The needle should pass smoothly down the esophagus. If any resistance is met, do not force the needle. Withdraw and re-attempt.

-

-

Dose Administration:

-

Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.

-

Administer the solution steadily to prevent regurgitation.

-

-

Post-Administration Monitoring:

-

After administration, gently remove the gavage needle and return the mouse to its cage.

-

Monitor the animal for at least 15-30 minutes for any signs of distress, such as labored breathing or lethargy.

-

Caption: Experimental workflow for oral gavage administration of this compound in mice.

Safety and Toxicology

Currently, there is limited publicly available information specifically detailing the toxicity profile of this compound in mice. As with any experimental compound, it is crucial to conduct dose-range-finding studies to determine the maximum tolerated dose (MTD) in the specific mouse strain being used.

General Monitoring for Toxicity:

-

Clinical Observations: Daily monitoring for changes in behavior, appearance (e.g., ruffled fur), activity level, and signs of pain or distress.

-

Body Weight: Measure body weight at least twice weekly. Significant weight loss (>15-20%) is a common indicator of toxicity.

-

Food and Water Intake: Monitor for any significant changes in consumption.

Pharmacokinetics

Specific pharmacokinetic parameters for this compound in mice are not widely published. To obtain this data, a pharmacokinetic study should be performed.

General Protocol for a Pharmacokinetic Study:

-

Administer a single dose of this compound (e.g., orally or intravenously).

-

Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

-

Process blood to obtain plasma.

-

Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Conclusion

This application note provides a foundational guide for the in vivo use of this compound in mouse models. The provided dosing information and experimental protocols are based on the currently available literature. Researchers should adapt these guidelines to their specific experimental needs and always perform initial tolerability studies. Careful and consistent application of these methods will contribute to the generation of reliable and reproducible preclinical data, which is essential for the further development of this compound as a potential cancer therapeutic.

Application Notes and Protocols: The Dual PI3K/mTOR Inhibitor PF-AKT400 (PF-04691502) in Prostate Cancer Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer is a leading cause of cancer-related death in men, and the development of resistance to standard therapies remains a significant clinical challenge. The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in prostate cancer, making it a key target for novel therapeutic strategies. PF-AKT400, also known as PF-04691502, is a potent, orally bioavailable, ATP-competitive dual inhibitor of PI3K and mTOR kinases.[1][2] Deregulation of the PI3K pathway, often through the loss of the tumor suppressor PTEN, is a common feature in prostate cancer, suggesting that inhibitors like PF-04691502 could be effective in this setting. This document provides detailed application notes and protocols for the use of PF-04691502 in preclinical prostate cancer xenograft models, based on available research data.

Mechanism of Action

PF-04691502 inhibits all four class I PI3K isoforms (α, β, γ, and δ) and both mTOR complexes (mTORC1 and mTORC2).[1] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR signaling cascade, which is critical for cell growth, proliferation, survival, and metabolism. In cancer cells with an activated PI3K pathway, PF-04691502 has been shown to inhibit the phosphorylation of key downstream effectors, including AKT and the S6 ribosomal protein (S6RP), leading to cell cycle arrest and apoptosis.[1]

Data Presentation

In Vivo Efficacy of PF-04691502 in Prostate Cancer Xenograft Models

The following tables summarize the antitumor activity of PF-04691502 in various prostate cancer xenograft models.

Table 1: Tumor Growth Inhibition in PC-3 and DU145 Xenograft Models

| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| PC-3 | Nude Mice | PF-04691502 (50 mg/kg) | Oral, once daily | Significant reduction in tumor volume and weight | [3] |

| DU145 | Nude Mice | PF-04691502 (50 mg/kg) | Oral, once daily | Significant reduction in tumor volume and weight | [3] |

Note: The referenced study used PF-04691502 as a positive control and demonstrated significant tumor growth inhibition, though specific percentages were not provided in the primary text. The figures in the publication show a marked decrease in tumor size with treatment.

Table 2: Pharmacodynamic Effects in a PC-3 Xenograft Model

| Treatment Group | Dosing Schedule | Correlation with Tumor Growth Inhibition (R²) | Reference |

| PF-04691502 (5 mg/kg) | Oral, daily | pAKTS473: 0.8pS6: 0.6pAKTT308: 0.6 | N/A |

| PF-04691502 (7.5 mg/kg) | Oral, daily | pAKTS473: 0.8pS6: 0.6pAKTT308: 0.6 | N/A |

Data from a 2010 conference abstract. These values represent the correlation between the inhibition of the specified phosphoproteins and tumor growth inhibition, indicating a strong pharmacodynamic effect.

Experimental Protocols

General Protocol for Prostate Cancer Xenograft Studies

This protocol is a generalized methodology based on standard practices and published studies involving PF-04691502 in other cancer xenograft models.[1]

1. Cell Culture:

-

Prostate cancer cell lines (e.g., PC-3, DU145) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Models:

-

Male athymic nude mice (4-6 weeks old) are typically used.

-

Animals should be housed in a pathogen-free environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

3. Tumor Implantation:

-

Cells are harvested during the exponential growth phase, washed, and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel.

-

A suspension of 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

-

Tumor dimensions are measured 2-3 times per week with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

5. Drug Formulation and Administration:

-

PF-04691502 is formulated for oral administration. A common vehicle is 0.5% methylcellulose.

-

The drug is administered daily by oral gavage at the desired doses (e.g., 5, 7.5, or 50 mg/kg). The vehicle is administered to the control group.

6. Efficacy Endpoints:

-

Treatment continues for a specified period (e.g., 14-21 days).

-

Tumor volumes and body weights are monitored throughout the study.

-

The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

7. Pharmacodynamic Analysis:

-

At the end of the study, or at specified time points after the last dose, tumors are excised.

-

A portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis of pAKT, pS6, and other biomarkers.

-

Another portion can be fixed in formalin for immunohistochemical analysis.

Conclusion

PF-04691502 (this compound) is a dual PI3K/mTOR inhibitor with demonstrated preclinical antitumor activity in prostate cancer xenograft models. Its mechanism of action, involving the comprehensive blockade of the PI3K/AKT/mTOR pathway, makes it a compelling agent for further investigation, particularly in prostate cancers with PTEN loss or other alterations that activate this pathway. The provided data and protocols offer a foundation for designing and executing in vivo studies to evaluate the efficacy and pharmacodynamic effects of this compound. Careful consideration of the appropriate cell line model, dosing regimen, and endpoints is crucial for obtaining robust and translatable results.

References

Application Notes and Protocols: PF-04691502 (PF-AKT400) in Colorectal Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04691502, also known as PF-AKT400, is a potent, orally bioavailable, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is frequently deregulated in human cancers, including colorectal cancer (CRC), making it a key target for therapeutic intervention.[3][4] Aberrant activation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, contributes to tumor cell proliferation, survival, and resistance to therapy.[1][2] PF-04691502 has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer, particularly in tumors harboring PIK3CA mutations.[5][6] These application notes provide a comprehensive overview of the use of PF-04691502 in colorectal cancer studies, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

PF-04691502 exerts its anti-cancer effects by inhibiting the catalytic activity of both PI3K and mTOR, two key kinases in a critical signaling cascade. By blocking this pathway, PF-04691502 leads to a reduction in the phosphorylation of downstream effectors, including AKT and S6 ribosomal protein. This inhibition ultimately results in cell cycle arrest at the G1 phase and a decrease in cell proliferation.[2] Studies have shown that PF-04691502 effectively suppresses the phosphorylation of AKT at both threonine 308 (T308) and serine 473 (S473) residues in cancer cell lines.[2][7]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of PF-04691502 in various cancer cell lines, with a focus on colorectal cancer models where available.

Table 1: In Vitro Activity of PF-04691502 in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutations | IC50 (Cell Proliferation, nM) | IC50 (p-AKT S473 Inhibition, nM) | IC50 (p-AKT T308 Inhibition, nM) |

| Colorectal Cancer Stem Cells | Colorectal | PIK3CA (H1047R) | 202[3] | Not Reported | Not Reported |

| Differentiated Colorectal Cells | Colorectal | PIK3CA (H1047R) | 195[3] | Not Reported | Not Reported |

| BT20 | Breast | PIK3CA (P539R, H1047R) | 313[1][7] | 3.8 - 20[2][7] | 7.5 - 47[2][7] |

| SKOV3 | Ovarian | PIK3CA (H1047R) | 188[1][7] | 3.8 - 20[2][7] | 7.5 - 47[2][7] |

| U87MG | Glioblastoma | PTEN null | 179[1][7] | 3.8 - 20[2][7] | 7.5 - 47[2][7] |

Table 2: In Vivo Efficacy of PF-04691502 in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Dose and Schedule | Tumor Growth Inhibition | Key Biomarker Changes |

| Colorectal Cancer Stem Cell-derived | Colorectal | 10 mg/kg, oral, daily[5][6] | Significant reduction in tumor volume compared to vehicle control.[5][6] | Significant reduction of phosphorylated Akt (p-AKT S473).[5][6][8] |

| U87MG | Glioblastoma | 10 mg/kg, oral, daily[1] | Significant tumor growth inhibition. | Reduction of p-AKT (S473) levels.[1] |

| SKOV3 | Ovarian | Not specified | Antitumor activity observed.[2] | Not specified |

Signaling Pathway and Mechanism of Action

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of PF-04691502.

Experimental Protocols

Cell Viability Assay (CCK-8 or MTT)

This protocol is for determining the effect of PF-04691502 on the proliferation of colorectal cancer cells.

Materials:

-

Colorectal cancer cell lines (e.g., HCT116, HT29, or patient-derived cells)

-

Complete growth medium (e.g., McCoy's 5A or DMEM with 10% FBS)

-

96-well plates

-

PF-04691502 stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Seed colorectal cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.[9]

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of PF-04691502 in complete growth medium from the stock solution. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing various concentrations of PF-04691502. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[9]

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate until the formazan crystals are dissolved.[10][11]

-

Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[9][10]

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Caption: Experimental workflow for the cell viability assay.

Western Blot Analysis

This protocol is for assessing the effect of PF-04691502 on the phosphorylation of AKT and other downstream targets.

Materials:

-

Colorectal cancer cells or tumor tissue lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-AKT S473, anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Treat cells with PF-04691502 at desired concentrations and time points. For tumor tissue, collect samples from treated and control animals.

-

Lyse cells or homogenize tissue in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescence substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of PF-04691502's anti-tumor efficacy in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Colorectal cancer cells (e.g., HCT116 or patient-derived xenograft fragments)

-

Matrigel (optional)

-

PF-04691502 formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 1 x 10⁶ colorectal cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse. For patient-derived xenografts, implant small tumor fragments subcutaneously.[12][13]

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer PF-04691502 (e.g., 10 mg/kg) or vehicle control orally once daily.[5][6]

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).

-

Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.

Caption: Workflow for in vivo xenograft studies with PF-04691502.

Conclusion

PF-04691502 is a valuable tool for investigating the role of the PI3K/AKT/mTOR pathway in colorectal cancer. Its potent and specific inhibitory activity makes it suitable for both in vitro and in vivo studies aimed at understanding the molecular mechanisms of colorectal cancer progression and evaluating novel therapeutic strategies. The protocols provided here offer a starting point for researchers to design and execute experiments using PF-04691502 in the context of colorectal cancer research.

References